

Application Notes & Protocols for Intravenous Administration of IMM-01 in Preclinical Studies

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Specific preclinical protocols for the intravenous administration of **IMM-01** are not publicly available. The following protocol is a representative guide based on standard preclinical practices for intravenous administration of biologics in rodent models and available information on **IMM-01** from clinical studies. Researchers should adapt this protocol based on their specific experimental design, institutional guidelines (IACUC), and any further information that becomes available.

Introduction

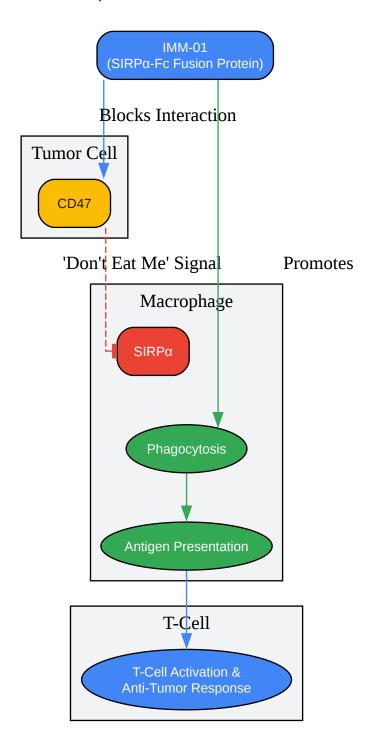
IMM-01 is a recombinant human signal regulatory protein α (SIRP α)-IgG1 fusion protein that targets the CD47-SIRP α checkpoint.[1][2][3] By blocking the interaction between CD47 on tumor cells and SIRP α on macrophages, **IMM-01** enhances the phagocytosis of tumor cells and stimulates anti-tumor T-cell responses.[1][4][5][6] Preclinical studies have demonstrated its anti-tumor activity, and it has shown a favorable safety profile in clinical trials, notably with a low incidence of anemia, a common side effect of CD47-targeting agents.[2][3][7] This document provides a detailed, representative protocol for the intravenous administration of **IMM-01** in preclinical animal models, along with its mechanism of action.

Mechanism of Action

IMM-01 functions by disrupting the "don't eat me" signal provided by CD47 on cancer cells to SIRP α on macrophages. This blockade promotes the phagocytosis of tumor cells by



macrophages. The Fc portion of the **IMM-01** fusion protein can further engage Fc receptors on macrophages, enhancing this phagocytic activity. Activated macrophages can then act as antigen-presenting cells, processing and presenting tumor antigens to T-cells, thereby bridging the innate and adaptive immune responses to exert a dual anti-tumor effect.[1][4][8]



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Caption: **IMM-01** Signaling Pathway.

Quantitative Data

Specific quantitative data from preclinical intravenous administration of **IMM-01** is not readily available in the public domain. The following table summarizes dosing information from human clinical trials, which can inform dose-range finding studies in preclinical models.

Parameter	Value	Clinical Context	Source
Dose Escalation Range (Human)	0.003 mg/kg to 2.0 mg/kg	Phase I and Phase Ib/II studies in patients with relapsed/refractory lymphoma and advanced solid tumors.[1][9][10]	[1][9][10]
Recommended Phase II Dose (Human)	2.0 mg/kg	In combination with tislelizumab.[2][3][9]	[2][3][9]
Administration Frequency (Human)	Weekly	Intravenous infusion. [1][2][3][9][10]	[1][2][3][9][10]
Terminal Half-life (Human)	53.8 to 73.3 hours	Observed in a Phase I study.[1]	[1]

Experimental Protocol: Intravenous Administration in a Mouse Tumor Model

This protocol describes the intravenous (IV) administration of **IMM-01** via the tail vein in a mouse xenograft or syngeneic tumor model.

Materials

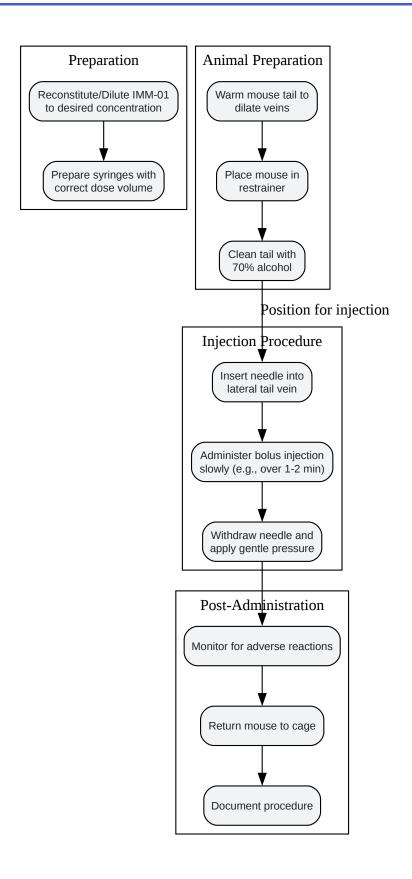
- IMM-01 (lyophilized powder or stock solution)
- Sterile, pyrogen-free vehicle (e.g., 0.9% saline, PBS)



- Mouse strain appropriate for the tumor model (e.g., NOD/SCID for xenografts, C57BL/6 for syngeneic models)
- Tumor cells
- Anesthetic agents
- · Heating pad or heat lamp
- Mouse restrainer
- Sterile syringes (1 ml) and needles (27-30 gauge)
- 70% Isopropyl alcohol swabs
- Personal Protective Equipment (PPE)

Experimental Workflow





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Caption: Experimental Workflow for IV Administration.



Detailed Methodology

4.3.1. Animal Model Preparation

- Tumor Cell Implantation: Implant tumor cells (e.g., subcutaneously or orthotopically) into the mice. Allow tumors to establish to a predetermined size (e.g., 100-200 mm³).
- Randomization: Randomize mice into treatment and control groups.

4.3.2. Formulation of IMM-01

- Reconstitution: If **IMM-01** is in a lyophilized form, reconstitute it with the specified sterile diluent to create a stock solution.
- Dilution: On the day of administration, dilute the **IMM-01** stock solution with a sterile, pyrogen-free vehicle (e.g., 0.9% saline) to the final desired concentration for injection. For preclinical studies, solutions are preferred to ensure the compound is ready for absorption. [11] The maximum volume for a bolus tail vein injection in mice is typically 5 ml/kg.[12]

4.3.3. Intravenous Administration Procedure

- Animal Preparation:
 - To facilitate injection, warm the mouse's tail to induce vasodilation of the lateral tail veins.
 This can be achieved by placing the mouse under a heat lamp or immersing the tail in warm water (30-35°C) for a short period.[13]
 - Secure the mouse in an appropriate restraining device.[13] Ensure the restrainer is the correct size to prevent injury.[13]
- Injection Site Preparation:
 - Swab the tail with a 70% isopropyl alcohol wipe to clean the injection site.
- · Injection:
 - Identify one of the lateral tail veins.



- Using a sterile syringe with a 27-30 gauge needle, insert the needle, bevel up, into the vein at a shallow angle.
- Slowly administer the IMM-01 solution as a bolus injection. The injection should proceed with minimal resistance. If significant resistance is felt, the needle may not be in the vein.
- If the compound is irritating, accidental injection outside the vein (extravasation) can cause tissue necrosis.[12] In such cases, it is recommended to dilute the compound in the surrounding tissue with sterile 0.9% saline.[12]

Post-Injection:

- Carefully withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
- Return the mouse to its cage and monitor for any immediate adverse reactions.
- Continue to monitor the animals according to the approved IACUC protocol.[12]

4.3.4. Dosing and Schedule

- Dose Selection: Conduct a dose-range finding study. Based on human clinical data, a starting range for preclinical efficacy studies in mice might be between 0.1 mg/kg and 10 mg/kg, though this needs to be empirically determined.
- Dosing Schedule: A weekly administration schedule, as used in human trials, is a reasonable starting point for preclinical studies.[1][2][3][10]

4.4. Safety and Compliance

- All animal procedures must be performed in accordance with a protocol approved by the Institutional Animal Care and Use Committee (IACUC).
- Researchers must adhere to Good Laboratory Practices (GLP) for preclinical studies when required for regulatory submissions.[14]
- Appropriate PPE should be worn at all times.



Conclusion

This document provides a comprehensive, though representative, protocol for the intravenous administration of **IMM-01** in preclinical research. Due to the lack of a specific, publicly available protocol, this guide is based on standard methodologies for IV administration of biologics in mice and the known characteristics of **IMM-01** from clinical data. Adherence to institutional guidelines and careful experimental design are paramount for obtaining reliable and reproducible results.

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